molecular formula C49H86N24O15 B15364166 PKI (14-24)amide

PKI (14-24)amide

Cat. No.: B15364166
M. Wt: 1251.4 g/mol
InChI Key: JQHBSZVOKYMQJE-NCSLQZJCSA-N
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Description

PKI (14-24)amide is a useful research compound. Its molecular formula is C49H86N24O15 and its molecular weight is 1251.4 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

PKI (14-24)amide is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

PKI (14-24)amide primarily undergoes reactions related to its role as a PKA inhibitor. These include:

  • Oxidation: : Oxidation reactions can occur on the amino acid residues, particularly on the sulfur-containing amino acids.

  • Reduction: : Reduction reactions are less common but can occur under specific conditions.

  • Substitution: : Substitution reactions can involve the replacement of functional groups on the peptide backbone.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with altered functional groups.

Scientific Research Applications

PKI (14-24)amide is widely used in scientific research due to its ability to inhibit PKA. Its applications include:

  • Chemistry: : Studying the role of PKA in various chemical processes.

  • Biology: : Investigating the effects of PKA inhibition on cellular signaling pathways.

  • Medicine: : Exploring potential therapeutic uses of PKA inhibitors in treating diseases such as cancer and diabetes.

  • Industry: : Developing PKA inhibitors for use in biotechnological applications.

Mechanism of Action

PKI (14-24)amide exerts its effects by binding to the regulatory subunits of PKA, preventing the binding of cAMP. This inhibition disrupts the activation of PKA and its downstream signaling pathways, leading to altered cellular responses. The molecular targets include PKA regulatory subunits, and the pathways involved are those regulated by PKA, such as the cAMP-dependent pathway.

Comparison with Similar Compounds

PKI (14-24)amide is unique in its high specificity and potency as a PKA inhibitor. Similar compounds include:

  • H-89: : Another PKA inhibitor, but with lower specificity.

  • KT5720: : A selective PKA inhibitor used in research.

  • Rp-cAMPS: : A competitive antagonist of cAMP.

These compounds share the common feature of inhibiting PKA but differ in their specificity, potency, and molecular structure.

Properties

Molecular Formula

C49H86N24O15

Molecular Weight

1251.4 g/mol

IUPAC Name

(3S)-4-amino-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H86N24O15/c1-5-22(2)36(46(88)71-30(15-25-19-59-21-64-25)44(86)69-29(38(52)80)17-35(78)79)72-39(81)23(3)65-43(85)31(16-32(51)75)70-41(83)28(11-8-14-62-49(57)58)68-40(82)26(9-6-12-60-47(53)54)67-34(77)20-63-45(87)37(24(4)74)73-42(84)27(66-33(76)18-50)10-7-13-61-48(55)56/h19,21-24,26-31,36-37,74H,5-18,20,50H2,1-4H3,(H2,51,75)(H2,52,80)(H,59,64)(H,63,87)(H,65,85)(H,66,76)(H,67,77)(H,68,82)(H,69,86)(H,70,83)(H,71,88)(H,72,81)(H,73,84)(H,78,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t22-,23-,24+,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1

InChI Key

JQHBSZVOKYMQJE-NCSLQZJCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN

Origin of Product

United States

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